molecular formula C26H24BrNO4 B11573182 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11573182
M. Wt: 494.4 g/mol
InChI Key: QSBXOQGHXYJUSH-UHFFFAOYSA-N
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Description

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one: is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, an ethoxyphenyl group, and a hydroxy group attached to the indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Bromination: Introduction of the bromine atom into the indole ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Ethoxyphenyl Group Introduction: Coupling of the ethoxyphenyl group to the indole core through a Friedel-Crafts alkylation reaction using ethoxybenzene and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Hydroxylation: Introduction of the hydroxy group through a hydroxylation reaction, often using reagents like hydrogen peroxide (H2O2) or a hydroxylating agent under acidic or basic conditions.

    Final Assembly: The final step involves the coupling of the 2-oxoethyl group and the phenylethyl group to the indole core, typically through a condensation reaction using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming larger, more complex molecules.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24BrNO4

Molecular Weight

494.4 g/mol

IUPAC Name

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C26H24BrNO4/c1-2-32-21-11-8-19(9-12-21)24(29)17-26(31)22-16-20(27)10-13-23(22)28(25(26)30)15-14-18-6-4-3-5-7-18/h3-13,16,31H,2,14-15,17H2,1H3

InChI Key

QSBXOQGHXYJUSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CCC4=CC=CC=C4)O

Origin of Product

United States

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